molecular formula C42H66F3N13O12 B12415927 Neuropeptide SF(mouse,rat) (TFA)

Neuropeptide SF(mouse,rat) (TFA)

Cat. No.: B12415927
M. Wt: 1002.0 g/mol
InChI Key: DVXZFYWESPFBAI-JQRMDQEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of Neuropeptide SF in Rodent Models

The discovery of Neuropeptide SF is rooted in the broader exploration of the RFamide peptide family, characterized by a common C-terminal arginine and amidated phenylalanine motif. oup.commdpi.com The initial identification of this family began with the isolation of the cardioexcitatory peptide FMRFamide from the ganglia of the sunray venus clam. escholarship.org In mammals, the quest to identify similar peptides led to the discovery of Neuropeptide FF (NPFF) in bovine brain extracts in 1985. nih.gov

Subsequent research to uncover the full repertoire of RFamide peptides in mammals led to the identification of the gene encoding Neuropeptide SF. nih.govnih.gov It was found that the highly conserved NPFF gene in human, murine, and bovine tissues encodes precursors for three distinct neuropeptides: Neuropeptide FF (NPFF), Neuropeptide AF (NPAF), and Neuropeptide SF (NPSF). nih.gov At the time of their discovery, the precursors for both RFamide-related peptide-1 (RFRP-1) and NPFF were sometimes referred to as Neuropeptide SF, though they belong to different peptide families (LPXRF and XPQRF groups, respectively). nih.gov In mouse and rat models, immunohistochemical analyses and in situ hybridization have been instrumental in mapping the distribution of Neuropeptide SF, revealing its presence in key areas of the central nervous system. nih.gov

Academic Significance of Neuropeptide SF within the Neuropeptide FF System

Neuropeptide SF's significance is intrinsically linked to its function within the Neuropeptide FF (NPFF) system. This system comprises the neuropeptides NPFF and NPAF, and the RFamide-related peptides (RFRPs), which include Neuropeptide SF. bohrium.comnih.gov These peptides exert their effects by binding to two G protein-coupled receptors (GPCRs): Neuropeptide FF Receptor 1 (NPFFR1, also known as GPR147) and Neuropeptide FF Receptor 2 (NPFFR2, also known as GPR74). nih.govwikipedia.org

Neuropeptide SF (mouse, rat) acts as an agonist for both NPFF receptors, with a higher affinity for NPFFR2. The distribution of these receptors throughout the rodent brain and spinal cord suggests a wide range of physiological roles. guidetopharmacology.org NPFFR1 is broadly distributed in the central nervous system, with high concentrations in the limbic system and hypothalamus, pointing to a role in neuroendocrine functions. wikipedia.orgguidetopharmacology.org Conversely, NPFFR2 is found in high density in the superficial layers of the spinal cord, implicating it in pain modulation and opioid signaling. wikipedia.orgguidetopharmacology.org The interaction between Neuropeptide SF and these receptors is a critical area of study, as it helps to elucidate the peptide's role in processes such as pain perception, stress response, and reproductive function. mdpi.combohrium.com

Conceptual Frameworks for Investigating Neuropeptide SF Function

The investigation of Neuropeptide SF's function in rodents relies on a multi-faceted approach, integrating various experimental techniques and conceptual models. nih.gov

Neuroanatomical Mapping: Techniques like immunohistochemistry and in situ hybridization are fundamental for localizing Neuropeptide SF-expressing neurons and their projections, as well as the distribution of its receptors, NPFFR1 and NPFFR2. nih.govnih.gov This provides a structural framework for understanding its potential sites of action. In rodents, Neuropeptide SF immunoreactivity has been identified in the hypothalamus and its fibers are distributed throughout the brain. nih.gov

Pharmacological Studies: The use of synthetic Neuropeptide SF (TFA) allows for direct administration into specific brain regions or systemically in rodent models. sb-peptide.com By observing the subsequent behavioral or physiological changes, researchers can infer the peptide's function. These studies are often combined with the use of receptor antagonists to confirm that the observed effects are mediated through NPFF receptors.

Genetic Models: The development of knockout mice lacking the gene for Neuropeptide SF or its receptors provides a powerful tool to study its physiological roles. By comparing the phenotype of these genetically modified animals to their wild-type littermates, researchers can identify functions that are dependent on the Neuropeptide SF system.

Electrophysiology: In vitro electrophysiological recordings from brain slices allow for the detailed examination of how Neuropeptide SF modulates neuronal activity. nih.gov This technique can reveal whether the peptide has an excitatory or inhibitory effect on specific neuronal populations and the underlying ionic mechanisms.

Behavioral Assays: A wide array of behavioral tests in rats and mice are employed to assess the impact of Neuropeptide SF on complex functions. These can include tests for anxiety, pain sensitivity (nociception), and reproductive behaviors. nih.govbohrium.com

Scope and Objectives of Contemporary Neuropeptide SF Research

Current research on Neuropeptide SF in rodent models is focused on several key areas, aiming to fully delineate its physiological significance.

A primary objective is to unravel the complex interplay between the Neuropeptide SF system and opioid signaling. nih.gov Studies have shown that Neuropeptide SF can modulate the analgesic effects of morphine, suggesting its potential as a target for improving pain management strategies.

Another major focus is its role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. bohrium.com While its precise role remains under investigation, evidence suggests that RFamide-related peptides can influence reproductive functions. oup.combohrium.com

Furthermore, the involvement of Neuropeptide SF in stress and anxiety-like behaviors is an active area of investigation. mdpi.combohrium.com Researchers are exploring how this neuropeptide contributes to the body's response to stressful stimuli. The development of selective agonists and antagonists for the NPFF receptors is a critical goal, as these pharmacological tools are essential for dissecting the specific functions of Neuropeptide SF and for validating its potential as a therapeutic target. mdpi.comnih.gov

Research Data on Neuropeptide SF (mouse, rat)

Amino Acid Sequence and Molecular Information
AttributeValue
SequenceSLAAPQRF-NH2 (Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2)
Molecular FormulaC40H65N13O10
Molecular Weight888.03 g/mol
Receptor Binding Affinity (Ki values)
ReceptorKi (nM)
NPFF148.4
NPFF212.1

Data sourced from R&D Systems, a Bio-Techne brand.

Properties

Molecular Formula

C42H66F3N13O12

Molecular Weight

1002.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C40H65N13O10.C2HF3O2/c1-21(2)18-29(52-34(58)25(41)20-54)37(61)47-22(3)33(57)48-23(4)39(63)53-17-9-13-30(53)38(62)50-27(14-15-31(42)55)36(60)49-26(12-8-16-46-40(44)45)35(59)51-28(32(43)56)19-24-10-6-5-7-11-24;3-2(4,5)1(6)7/h5-7,10-11,21-23,25-30,54H,8-9,12-20,41H2,1-4H3,(H2,42,55)(H2,43,56)(H,47,61)(H,48,57)(H,49,60)(H,50,62)(H,51,59)(H,52,58)(H4,44,45,46);(H,6,7)/t22-,23-,25-,26-,27-,28-,29-,30-;/m0./s1

InChI Key

DVXZFYWESPFBAI-JQRMDQEZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Molecular and Cellular Neuroscience of Neuropeptide Sf Mouse,rat

Gene Expression and Transcriptional Regulation of Neuropeptide SF Precursor (e.g., NPVF / RFRP gene)

The expression of the Npvf gene, which encodes the precursor for Neuropeptide SF, is a dynamically regulated process in the rodent brain. Studies in both mice and rats have localized the primary site of Rfrp (the rodent homolog of NPVF) gene expression to the dorsomedial nucleus of the hypothalamus (DMN). nih.gov The regulation of this gene is influenced by a variety of factors, including developmental stage and hormonal status, although no significant sex differences in Rfrp expression or cell number have been observed in adult mice. nih.gov

Developmental studies in rats indicate that Rfrp mRNA levels increase in juveniles before puberty and subsequently decrease post-puberty. nih.gov Similarly, in male mice, a decrease in the number of cells with RFRP-3-immunoreactivity (another peptide derived from the same precursor) is seen after sexual maturation. nih.gov This suggests a role for developmental cues in modulating Npvf gene expression.

The transcriptional regulation of the NPVF gene is complex, involving multiple transcription factor binding sites within its promoter region. Some of the key transcription factors identified include CREB, E2F, and Nkx6-1. genecards.org These factors are known to be involved in a wide array of cellular processes, indicating that the expression of the Npvf gene is likely integrated with various signaling pathways within the neuron. Furthermore, studies have shown that gene expression in the brain can be influenced by external stimuli and physiological states, such as sleep deprivation and the administration of certain drugs, which can lead to changes in the expression of various neuropeptide genes. nih.govnih.gov

Interactive Table:

Post-Translational Processing and Maturation Pathways of Neuropeptide SF

Following the translation of the Npvf mRNA into the pro-FMRFamide-related neuropeptide VF precursor protein, a series of post-translational modifications are required to generate the mature and biologically active Neuropeptide SF. wikipedia.org This process is a hallmark of neuropeptide synthesis and occurs as the precursor protein transits through the secretory pathway. researchgate.net

The initial step involves the cleavage of the precursor protein by prohormone convertases, a family of enzymes that recognize and cleave at specific amino acid sites. researchgate.net This cleavage liberates several smaller peptides from the precursor, including Neuropeptide SF (also known as RFRP-1), RFRP-2, and Neuropeptide VF (NPVF), also known as RFRP-3. wikipedia.org

Further maturation of these peptides often involves additional enzymatic modifications. One critical modification for many neuropeptides is C-terminal amidation, a process catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM). nih.gov Amidation is often crucial for the biological activity and stability of the peptide. While the specific maturation pathway for Neuropeptide SF is an area of ongoing research, the general principles of neuropeptide processing provide a framework for understanding its biogenesis. researchgate.net

Subcellular Localization and Trafficking of Neuropeptide SF

Once synthesized and processed, Neuropeptide SF is packaged into large dense-core vesicles (LDCVs) within the neuron. nih.gov These vesicles serve as the primary storage and transport organelles for neuropeptides, ensuring their regulated release upon neuronal stimulation. The biosynthesis of neuropeptide precursors occurs in the rough endoplasmic reticulum, followed by transport to the trans-Golgi network (TGN) for sorting into the regulated secretory pathway. nih.gov

Immunocytochemical studies have localized RFamide-like peptides, the family to which Neuropeptide SF belongs, to neuronal cell bodies, fibers, and varicosities in various brain regions. capes.gov.br In rodents, fibers containing RFRP-3, a peptide co-released with Neuropeptide SF, project to several areas, including the paraventricular and arcuate nuclei, lateral hypothalamus, and the preoptic area. nih.gov This distribution suggests that Neuropeptide SF can act on a wide range of neuronal targets.

The trafficking of neuropeptide-containing vesicles to their release sites is an active process that relies on the cytoskeleton, particularly microtubules and actin filaments. mdpi.com This directed transport ensures that neuropeptides are available for release at presynaptic terminals, where they can modulate synaptic transmission.

Biosynthetic and Secretory Mechanisms of Neuropeptide SF in Neurons

The biosynthesis of Neuropeptide SF is intricately linked to the neuron's secretory machinery. The process begins with the transcription of the Npvf gene and translation of its mRNA on ribosomes associated with the rough endoplasmic reticulum. The resulting precursor protein is then translocated into the lumen of the ER, where it begins its journey through the secretory pathway. nih.gov

Within the trans-Golgi network, the precursor is sorted into immature secretory granules, which will mature into LDCVs. nih.gov The acidic environment and the presence of processing enzymes within these granules facilitate the cleavage of the precursor and the formation of mature neuropeptides like Neuropeptide SF. researchgate.net

The secretion of Neuropeptide SF from neurons is a tightly regulated process known as regulated exocytosis. du.edubepress.com This process is triggered by an increase in intracellular calcium concentration, which typically occurs upon the arrival of an action potential at the nerve terminal. The influx of calcium promotes the fusion of the LDCV membrane with the plasma membrane, releasing the neuropeptide contents into the extracellular space. bepress.com From there, Neuropeptide SF can diffuse to and bind with its receptors on neighboring or distant neurons, thereby exerting its modulatory effects on neuronal circuits. biorxiv.orgnih.gov

Interactive Table:

Neuropeptide Sf Mouse,rat Receptor Systems and Signal Transduction

Characterization of Neuropeptide FF Receptors (NPFF1R and NPFF2R) as Primary Targets

The primary targets for Neuropeptide SF are the two subtypes of Neuropeptide FF receptors, NPFF1R (also known as GPR147) and NPFF2R (also known as GPR74). nih.govwikipedia.org These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are integral to mediating the effects of NPFF and related peptides. wikipedia.orgguidetopharmacology.org While both receptors bind NPSF, they exhibit distinct binding affinities and pharmacological profiles.

Binding studies have been crucial in elucidating the interaction between Neuropeptide SF and its receptors. These studies reveal that NPSF acts as an agonist for both NPFF1 and NPFF2 receptors, albeit with different potencies. medchemexpress.com

Research has determined the inhibitory constant (Ki) values of Neuropeptide SF for both receptor subtypes. The Ki values are reported to be 48.4 nM for NPFF1 and 12.1 nM for NPFF2, indicating a higher affinity of NPSF for the NPFF2 receptor. medchemexpress.comrndsystems.com This preferential binding to NPFF2R is a key aspect of its pharmacological profile.

Recent structural studies using cryo-electron microscopy have provided detailed insights into the selective recognition of RF-amide peptides like NPSF by NPFFR2. embopress.orgnih.gov These studies reveal that the hydrophilicity of the ligand-binding pocket in NPFFR2, particularly the amino acids at the 5th and 6th positions from the C-terminus of NPSF, is critical for this selectivity. embopress.org The C-terminal RF-amide portion of the peptide engages with conserved residues within the transmembrane domain of the receptor, while the N-terminal segment interacts in a manner specific to the receptor subtype. embopress.org

The NPFF system includes other endogenous peptides such as Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF), which are derived from the same precursor gene, NPFFA. nih.govwikipedia.org Comparative pharmacological studies have shown that while NPFF1R does not strongly discriminate between these endogenous peptides, NPFF2R exhibits more selective binding. guidetopharmacology.org

For instance, NPFF itself binds with high affinity to both NPFF1R and NPFF2R. nih.gov Other related peptides, such as those from the RF-amide-related peptide (RFRP) family, can also interact with NPFF receptors, highlighting the complexity and potential for cross-reactivity within this peptide superfamily. embopress.orgoup.com The distinct pharmacological profiles of these ligands for NPFF1R and NPFF2R allow for differential physiological effects.

Coupling of Neuropeptide SF Receptors to Intracellular Signaling Cascades

Upon binding of Neuropeptide SF, the NPFF receptors undergo a conformational change, leading to the activation of intracellular signaling pathways. This process is primarily mediated by heterotrimeric G proteins.

NPFF receptors are known to couple to several types of G proteins, leading to a diverse range of cellular responses. wikipedia.org Specifically, NPFF1R has been shown to couple mainly to Gαi3 and Gαs proteins. nih.govnih.gov In contrast, NPFF2R can couple with a broader range of G proteins, including Gαi2, Gαi3, Gαo, and Gαs. nih.govnih.gov

The coupling to Gαs activates adenylyl cyclase, while coupling to Gαi/o inhibits this enzyme. nih.govmdpi.com Some studies also suggest that neuropeptide receptors, in general, can couple to Gq proteins, which activate the phospholipase C pathway. nih.govnih.gov The specific G protein activated can depend on the cell type and the specific ligand bound to the receptor.

The activation of different G proteins by NPFF receptors leads to the modulation of second messenger systems. The coupling to Gs and Gi/o proteins directly impacts the intracellular levels of cyclic AMP (cAMP). guidetopharmacology.orgnih.gov Activation of Gs increases cAMP production, while Gi/o activation leads to its decrease. nih.govmdpi.com

Furthermore, the activation of the Gq pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). youtube.com IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm, a process known as Ca2+ mobilization. wikipedia.orgyoutube.com NPFF receptors have also been shown to couple to voltage-gated N-type Ca2+ channels. wikipedia.orgguidetopharmacology.org

The changes in second messenger concentrations activate various downstream protein kinases. For example, cAMP activates Protein Kinase A (PKA), while increased intracellular Ca2+ and DAG activate Protein Kinase C (PKC). youtube.comnih.gov

These activated kinases then phosphorylate a multitude of target proteins, including transcription factors, which can then translocate to the nucleus and regulate gene expression. nih.gov For instance, activation of the NPFF2R has been shown to stimulate the phosphorylation of extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family. nih.govmdpi.com The activation of these kinase cascades ultimately leads to changes in cellular function, providing a mechanism by which Neuropeptide SF can exert its long-term physiological effects. nih.gov

Interaction of Neuropeptide SF with Non-Canonical Receptors (e.g., Acid Sensing Ion Channel 3 - ASIC3)

While Neuropeptide SF (NPSF) primarily exerts its physiological effects through the canonical G-protein coupled receptors NPFFR1 and NPFFR2, emerging research has identified interactions with non-canonical receptor systems, most notably the Acid Sensing Ion Channel 3 (ASIC3). nih.govnih.govnih.govwikipedia.org ASIC3 is a cation channel activated by a drop in extracellular pH and is highly expressed in sensory neurons, where it is implicated in pain perception associated with tissue acidosis and in mechanoperception. nih.gov The interaction between NPSF and ASIC3 represents a distinct signaling mechanism, modulating neuronal excitability outside of the classical GPCR second messenger pathways. nih.govnih.govyoutube.comyoutube.com

Research has demonstrated that NPSF, a peptide derived from the same precursor as Neuropeptide FF (NPFF), significantly modulates the activity of ASIC3 channels. nih.gov Specifically, NPSF potentiates the proton-gated currents of these channels. In studies using heterologously expressed ASIC3, NPSF was found to considerably increase the amplitude of the sustained current. nih.gov This modulation slows the channel's inactivation rate, leading to a prolonged ion flow. nih.gov The potentiation of the sustained current by NPSF is a key finding, as this sustained depolarization can be crucial in regulating the excitability of polymodal neurons, especially under inflammatory conditions where expression levels of both the NPFF precursor and ASIC3 are elevated. nih.gov

The effect of NPSF on heterologously expressed ASIC3 has been quantified and compared to related peptides, as detailed in the table below.

Table 1: Modulation of Heterologously Expressed ASIC3 Sustained Current by Neuropeptide SF and Related Peptides

PeptideFold Increase in Sustained Current (vs. Control)EC₅₀
Neuropeptide SF (NPSF)12-fold~50 µM
FMRFamide19-foldNot Specified
Neuropeptide FF (NPFF)9-foldNot Specified
Data derived from studies on heterologously expressed ASIC3 channels. nih.gov

Similar modulatory effects, though of a smaller magnitude, were observed on endogenous ASIC3-like sustained currents recorded from dorsal root ganglion (DRG) neurons. nih.gov This suggests the physiological relevance of this interaction in the peripheral nervous system.

Table 2: Modulation of Endogenous ASIC3-Like Sustained Current in DRG Neurons

PeptideFold Increase in Sustained Current (vs. Control)
Neuropeptide SF (NPSF)2-fold
Neuropeptide FF (NPFF)3-fold
FMRFamide7-fold
Data derived from recordings of endogenous ASIC3-like currents in DRG neurons. nih.gov

Despite the clear evidence of NPSF modulating ASIC3 channels in vitro, the in vivo physiological role is more complex. Studies investigating the pain-inducing (algogenic) effects of peripherally applied NPSF have yielded intriguing results. When NPSF was administered subcutaneously to both wild-type and ASIC3 knockout mice, it produced a distinct nociceptive behavior in both groups. nih.govresearchgate.net There was no significant difference in the pain response between the mice with functional ASIC3 channels and those without. nih.govresearchgate.net This critical finding indicates that the peripheral algogenic effects of NPSF are not exclusively mediated by its action on ASIC3 channels and likely involve other, yet-to-be-identified mechanisms. nih.gov

Neuroanatomical Distribution and Neural Circuitry of Neuropeptide Sf Mouse,rat

Mapping of Neuropeptide SF-Expressing Neurons and Fiber Projections in the Rodent Brain

In rodents, NPSF is derived from the same precursor as Neuropeptide FF (NPFF). nih.gov The distribution of NPSF-expressing neurons and their projections are found in specific and functionally relevant areas of the brain and spinal cord.

Hypothalamic Nuclei

The hypothalamus, a critical region for regulating many homeostatic functions, shows a distinct pattern of NPSF localization.

Dorsomedial and Ventromedial Hypothalamic Nuclei (DMH/VMH): A high number of NPFF-positive neurons, which also produce NPSF, are found in the dorsomedial hypothalamic nucleus in both rats and humans. amsterdamumc.nl The ventromedial hypothalamus (VMH) is a key area for integrating signals about nutrient status and adiposity. mdpi.com It contains neurons that are crucial for regulating energy homeostasis, including food intake and energy expenditure. frontiersin.org Anatomical studies have revealed that NPSF receptors are abundantly expressed in the dorsomedial part of the ventromedial hypothalamic nucleus (VMH), which is considered a satiety center. nih.gov

Paraventricular Nucleus (PVN): The paraventricular nucleus is a complex structure involved in neuroendocrine and autonomic regulation. frontiersin.orgnih.gov It contains diverse populations of neurons that produce various neuropeptides. nih.gov While direct evidence for NPSF-expressing cell bodies within the PVN is less established, the nucleus is a significant target for NPSF-containing fibers. The PVN integrates signals to control behaviors like arousal, social interaction, and defensive responses. nih.gov

Arcuate Nucleus (ARC): The arcuate nucleus is a key hypothalamic region for appetite control, containing neurons that respond to peripheral metabolic signals. nih.govnih.govmdpi.com While the ARC is a central player in energy balance, the specific localization of NPSF-expressing neurons within this nucleus is not as prominently documented as in the DMH. However, given its interconnectedness with other hypothalamic nuclei, it is likely influenced by NPSF signaling.

Brainstem Regions

The brainstem is a crucial area for relaying information and controlling vital functions. NPSF-expressing neurons and fibers are found in key brainstem nuclei.

Locus Coeruleus (LC): In mice, NPSF-expressing neurons are located in close proximity to the locus coeruleus, a major source of norepinephrine (B1679862) in the brain. nih.gov These neurons are situated between the LC and Barrington's nucleus. nih.gov This anatomical arrangement suggests a potential interaction between the NPSF and noradrenergic systems in modulating stress and arousal. nih.govworld-wide.org

Raphe Nuclei: The raphe nuclei are the primary source of serotonin (B10506) in the brain. While detailed mapping of NPSF neurons within the raphe nuclei is not extensively documented, these nuclei are involved in functions that are also modulated by NPSF, such as pain and mood.

Forebrain Structures

NPSF and its receptors are distributed throughout various forebrain structures, indicating a broad influence on higher-order brain functions.

Amygdala, Olfactory Bulb, Hippocampus, Thalamus, and Cortex: NPSF-positive fibers and its receptors are found in several forebrain areas, including the amygdala, which is involved in fear and anxiety. nih.gov The paraventricular nucleus of the thalamus (PVT) shows expression of neuropeptides and is a site of NPSF signaling, which is important for encoding stimulus salience. nih.govnih.gov In the human brain, NPFF-immunopositive cells, which are related to NPSF, have been identified in the cerebral cortex and underlying white matter. nih.gov

Spinal Cord Distribution

In both mouse and rat spinal cords, two primary octapeptides derived from the NPFF precursor have been identified: NPFF and NPSF. nih.gov The highest levels of NPFF, and by extension NPSF, are found in the dorsal horn of the spinal cord. nih.gov This localization is consistent with the role of these peptides in modulating nociception.

Cerebellar Localization

Currently, there is limited specific information available regarding the distribution of Neuropeptide SF-expressing neurons and fibers within the cerebellum of rodents.

Distribution of Neuropeptide SF Receptor mRNA and Protein in the Central Nervous System

The biological effects of NPSF are mediated by its interaction with two G protein-coupled receptors: NPFF1 and NPFF2. medchemexpress.com The distribution of the mRNA and protein for these receptors provides further insight into the functional pathways of NPSF.

In rats, the highest level of NPFFR1 mRNA is found in the hypothalamus, while NPFFR2 mRNA is most abundant in the spinal cord. nih.gov Quantitative autoradiography has shown that NPFF receptors are enriched in the superficial layers of the dorsal horn of the spinal cord, the parabrachial nucleus, the central gray matter, the hypothalamus, and the reunions thalamic nucleus in rats and mice. nih.gov Notably, NPSF receptors are abundantly expressed in the dorsomedial part of the ventromedial hypothalamic nucleus. nih.gov There are also notable species differences in receptor distribution. nih.govnih.gov

Table 1: Distribution of Neuropeptide SF (NPSF) Expressing Neurons and Receptors in the Rodent CNS

Brain Region NPSF-Expressing Neurons/Fibers NPSF Receptor (mRNA/Protein)
Hypothalamus
Dorsomedial Nucleus High density of positive neurons amsterdamumc.nl High expression nih.gov
Ventromedial Nucleus Abundant receptor expression in the dorsomedial part nih.gov High expression nih.gov
Paraventricular Nucleus Significant fiber projections Present
Arcuate Nucleus Present Present
Brainstem
Locus Coeruleus Neurons located between LC and Barrington's nucleus nih.gov Present
Raphe Nuclei Present Present
Forebrain
Amygdala Fiber projections present nih.gov Present
Olfactory Bulb Present Present nih.gov
Hippocampus Present Present nih.gov
Thalamus (PVT) Signaling present nih.govnih.gov Enriched in reunions nucleus nih.gov
Cortex Immunopositive cells in humans nih.gov Present
Spinal Cord High concentration in the dorsal horn nih.govnih.gov High expression of NPFFR2 nih.gov
Cerebellum Limited data available Limited data available

Identification of Neural Circuits and Synaptic Interactions Involving Neuropeptide SF

The anatomical distribution of NPSF-expressing neurons and fibers provides the foundation for understanding their role in neural circuits. One of the identified circuits involves an inhibitory pathway from the NTS to gonadotropin-releasing hormone (GnRH) neurons in male mice, a process in which NPFF-like peptides are implicated.

Functionally, neuropeptides like NPSF are known to act as neuromodulators, often exerting their effects at a distance from their release site. nih.gov Studies on the related peptide NPFF in the rat parabrachial nucleus have shown that it can presynaptically modulate excitatory synaptic transmission. nih.gov This modulation is achieved through an interaction with presynaptic delta-opioid receptors, highlighting the complex interplay between different neuropeptide systems. nih.gov The antidepressant-like effects of NPSF are thought to be mediated, at least in part, through interactions with α-adrenergic, 5-HT2 serotonergic, muscarinic acetylcholine, and D2, D3, D4 dopamine (B1211576) receptors. nih.gov

Co-localization Studies with Classical Neurotransmitters and Other Neuropeptides

A common feature of neuropeptides is their co-existence within the same neuron with classical neurotransmitters and other neuropeptides. nih.govnih.gov This co-localization allows for complex and nuanced signaling within neural circuits.

In the vicinity of GnRH neurons in mice, NPFF-like fibers have been found to co-express Neuropeptide Y (NPY). Furthermore, a majority of the NPFF-like cell bodies located in the nucleus tractus solitarius also show co-expression of NPY. In the rat hypothalamus, a close association between NPY-like immunoreactive fibers and vasopressin-immunoreactive neurons has been observed in the supraoptic nucleus. nih.gov Double-labeling immunohistochemical studies have demonstrated NPFF-immunoreactive fibers in close proximity to vasopressin-positive neurons in the perinuclear zone of the supraoptic nucleus in the rat hypothalamus. nih.govnih.govamsterdamumc.nl

While direct and comprehensive studies on the co-localization of NPSF with the primary excitatory and inhibitory neurotransmitters, glutamate (B1630785) and GABA, are limited, the general principle of neuropeptide co-existence with classical transmitters suggests that NPSF neurons likely also release either glutamate or GABA.

Co-localizing SubstanceBrain RegionSpecies
Neuropeptide Y (NPY)Vicinity of GnRH neuronsMouse
Neuropeptide Y (NPY)Nucleus Tractus SolitariusMouse
VasopressinSupraoptic Nucleus (perinuclear zone)Rat nih.govnih.govamsterdamumc.nl

Physiological and Behavioral Roles of Neuropeptide Sf Mouse,rat in Rodent Models

Regulation of Energy Homeostasis and Feeding Behavior

NPSF is implicated in the complex network that governs energy balance and food intake in rodents. Its expression in hypothalamic nuclei, areas critical for metabolic regulation, underscores its potential role in these processes. bohrium.comfrontiersin.orgfrontiersin.org

Anorexigenic Effects and Mechanisms

Studies in rodents have demonstrated that central administration of NPSF can lead to a reduction in food intake, suggesting an anorexigenic (appetite-suppressing) role. This effect is thought to be mediated through its interaction with specific receptors in the hypothalamus, a key brain region for the control of feeding. nih.gov While the precise mechanisms are still under investigation, it is believed that NPSF influences the activity of neuronal circuits that control satiety and hunger signals.

Interplay with Other Metabolic Peptides and Hormones

The regulation of energy homeostasis is a complex process involving numerous peptides and hormones. NPSF does not act in isolation but rather interacts with other key metabolic regulators. For instance, prolactin-releasing peptide (PrRP) is known to have an orexigenic (appetite-stimulating) effect, and studies have shown that NPSF can counteract this effect. nih.gov This suggests a functional antagonism between these two neuropeptides in the control of feeding behavior. The neuropeptide Y (NPY) system is another critical player in energy balance, with NPY promoting feeding and reducing energy expenditure. nih.gov The broader family of RFamide peptides, to which NPSF belongs, is known to influence energy metabolism and neuroendocrine systems, highlighting the interconnectedness of these signaling pathways. arxiv.org

Modulation of Stress Responses and Affective Behaviors

NPSF has been shown to play a significant role in modulating the body's response to stress and influencing affective behaviors such as anxiety and fear.

Impact on Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity

The hypothalamic-pituitary-adrenal (HPA) axis is the primary neuroendocrine system involved in the stress response. Research indicates that NPSF can activate the HPA axis. frontiersin.orgmdpi.com Intracerebroventricular administration of NPSF in rats has been shown to increase the release of corticotropin-releasing hormone (CRH) from the paraventricular nucleus of the hypothalamus. nih.gov This, in turn, leads to elevated plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441). frontiersin.orgnih.gov The stimulatory effect of NPSF on corticosterone release can be blocked by a CRH antagonist, confirming that NPSF's action on the HPA axis is mediated, at least in part, through CRH. nih.gov These findings suggest that NPSF is involved in the physiological regulation of the HPA axis. nih.gov

Anxiolytic- and Anxiogenic-Like Effects in Behavioral Paradigms

The role of NPSF in anxiety-related behaviors appears to be complex, with studies reporting both anxiolytic (anxiety-reducing) and anxiogenic (anxiety-promoting) effects depending on the specific experimental conditions and brain regions involved. Some studies suggest that the broader family of RFamide peptides can induce anxiety-related behavior in rats in an open-field test. arxiv.org Conversely, the related neuropeptide S (NPS) has been shown to produce potent anxiolytic-like effects in various stressful paradigms in mice. nih.govelsevierpure.com These effects are thought to be mediated by the activation of its cognate receptor, NPSR, which is widely distributed in brain regions associated with anxiety, such as the amygdala. nih.govelsevierpure.com Microinfusion of NPS into the medial amygdala of rats has been shown to reduce anxiety-related behavior in the elevated plus-maze and open field tests. nih.gov This anxiolytic effect is dependent on phospholipase C signaling. nih.gov Given the structural and functional similarities between NPSF and other RFamide peptides, it is plausible that NPSF's effects on anxiety are also context- and location-dependent.

Influence on Fear Memory Formation and Extinction

Emerging evidence suggests that neuropeptides play a crucial role in the modulation of fear memories. While direct studies on the specific role of NPSF in fear memory are limited, research on related neuropeptides provides valuable insights. For example, neuropeptide S (NPS) has been shown to facilitate the extinction of cued fear memory and reduce contextual fear renewal when infused into the amygdala of mice. nih.gov It can also reduce cued fear expression. nih.gov This suggests that the NPS system can modulate fear-related behaviors. nih.gov Furthermore, other neuropeptide systems, such as those involving gastrin-releasing peptide (GRP) and dynorphins, have been shown to regulate fear memory processes in rodents. harvard.edunih.gov GRP enhances fear memories, while dynorphins are involved in the extinction of fear memories. harvard.edunih.gov Given the involvement of the amygdala in both fear processing and the actions of RFamide peptides, it is conceivable that NPSF also influences the formation and extinction of fear memories.

Involvement in Sleep-Wake Architecture and Arousal States

Neuropeptide S (the human and mouse counterpart to which NPSF is closely related) is a potent regulator of arousal and wakefulness. Central administration of NPS in rodents robustly promotes wakefulness and increases locomotor activity, indicative of a state of arousal. nih.gov This effect is often accompanied by a reduction in anxiety-like behaviors, creating a unique behavioral profile of aroused, yet calm, exploration. nih.gov The arousal-promoting effects of NPS are thought to be mediated through its action on specific brain regions involved in sleep-wake regulation.

Influence on Reproductive Physiology and Behavior

The role of the Neuropeptide S/SF system in reproduction is an emerging area of research. Animal studies indicate that NPS can influence behaviors that may be relevant to reproduction, such as aggression and social interaction. In resident-intruder tests, central administration of NPS has been shown to reduce the time resident mice spent attacking an intruder, suggesting an anti-aggressive effect. nih.gov This modulation of aggression could be significant in the context of social hierarchies and mating behaviors.

Furthermore, animal studies have shown that NPS can induce hyperactivity, which may include hyper-sexuality. wikipedia.org The lateral septum is a brain region known to have an inhibitory influence on lordosis, a key posture for sexual receptivity in female rats. nih.gov While a direct link between NPSF and lordosis has not been definitively established, the involvement of various neuropeptides in this region suggests a potential for modulation. Neuropeptide Y, for instance, has been shown to suppress sexual behavior in both male and female rats when administered centrally. oup.com The reproductive axis is tightly controlled by a complex interplay of neuropeptides, including Gonadotropin-Releasing Hormone (GnRH), kisspeptin, and neurokinin B, which regulate the release of gonadotropins like luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.orgias.ac.innih.govnih.gov While direct studies on NPSF's effect on gonadotropin secretion are limited, its presence and activity in hypothalamic and other brain regions involved in reproductive control suggest a potential modulatory role.

Contributions to Locomotor Activity and Motor Control

A consistent finding across numerous studies in rodent models is the potent stimulatory effect of Neuropeptide S/SF on locomotor activity. nih.gov Intracerebroventricular administration of NPS in both mice and rats leads to a significant and dose-dependent increase in spontaneous movement and exploratory behavior in novel and habituated environments. nih.gov This hyperlocomotion is a key component of the arousal state induced by this neuropeptide. The stimulant effect of NPS appears to have a robust, and in some contexts, an aversive component, as it can elicit a burst of 22 kHz ultrasonic vocalizations in rats, which are associated with negative affective states. nih.gov The anti-aggressive effects of NPS are not a result of sedation, as the peptide is clearly activating. nih.gov While the primary effect observed is on the level of general activity, the widespread distribution of NPS-responsive neurons suggests a potential for more subtle influences on motor control, though specific research into fine motor control and coordination is less developed.

CompoundSpeciesBehavioral EffectReference
Neuropeptide SMouse/RatIncreased wakefulness and arousal nih.gov
Neuropeptide SMouseReduced aggressive behavior nih.gov
Neuropeptide SRatElicited 22 kHz ultrasonic vocalizations nih.gov
Neuropeptide SMouse/RatIncreased locomotor activity nih.gov

Pharmacological and Genetic Approaches to Study Neuropeptide Sf Mouse,rat Function

Development and Characterization of Neuropeptide SF Receptor Agonists and Antagonists

The investigation of the physiological roles of Neuropeptide SF and the broader NPFF system has been heavily reliant on the development of selective agonists and antagonists for the NPFF receptors.

In Vitro Receptor Selectivity and Potency Profiling

A variety of synthetic ligands have been developed and characterized for their binding affinity and functional activity at NPFF receptors. Neuropeptide SF (mouse, rat), often supplied as a trifluoroacetate (B77799) (TFA) salt for research purposes, is a potent agonist at both NPFF1 and NPFF2 receptors. medchemexpress.comtargetmol.com In vitro studies have determined its binding affinities (Ki) to be 48.4 nM for NPFF1 and 12.1 nM for NPFF2, indicating a preference for the NPFF2 receptor. medchemexpress.commedchemexpress.com

Other RFamide peptides, both endogenous and synthetic, have also been profiled for their activity on NPFF receptors. For instance, Neuropeptide AF (NPAF) is considered the most potent endogenous agonist for NPFF2. guidetopharmacology.org The development of selective antagonists has also been a key focus. While some compounds have shown promise, achieving high selectivity between the two receptor subtypes has been challenging. nih.gov BIBP3226, initially developed as a Neuropeptide Y (NPY) Y1 receptor antagonist, has been shown to also possess antagonist activity at NPFF receptors, though with limited selectivity. frontiersin.org

Table 1: In Vitro Receptor Binding Affinities of Selected Ligands at NPFF Receptors

LigandReceptor SubtypeBinding Affinity (Ki)SpeciesReference(s)
Neuropeptide SF (mouse, rat)NPFF148.4 nMMouse, Rat medchemexpress.commedchemexpress.com
Neuropeptide SF (mouse, rat)NPFF212.1 nMMouse, Rat medchemexpress.commedchemexpress.com
Neuropeptide FF (NPFF)NPFF11.13 nM (Kd)Human nih.gov
Neuropeptide FF (NPFF)NPFF20.37 nM (Kd)Human nih.gov

This table is interactive and can be sorted by clicking on the column headers.

In Vivo Behavioral and Physiological Assessments

In vivo studies using these pharmacological tools have begun to unravel the complex functions of the NPFF system. Subcutaneous injection of Neuropeptide SF in mice has been shown to induce nociceptive behavior, suggesting a role in pain processing. researchgate.netnih.gov Interestingly, this effect was observed in both wild-type and ASIC3 knockout mice, indicating that the peripheral algogenic effects of NPSF are not solely mediated by acid-sensing ion channels. nih.gov

The NPFF system has also been implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. Administration of NPFFR2 agonists has been shown to increase serum corticosteroid levels in rodents, an effect that can be blocked by NPFF receptor antagonists. Furthermore, the NPFF system is involved in modulating opioid-induced analgesia, with NPFF and related peptides often referred to as anti-opioid peptides. nih.gov

Gene Manipulation Technologies in Rodent Models

The use of genetically modified rodent models has provided invaluable insights into the physiological functions of the Neuropeptide SF system by allowing for the targeted disruption or overexpression of its components.

Constitutive and Conditional Knockout Models of Neuropeptide SF System Components

Constitutive knockout mouse models have been generated for both the Npff gene, which encodes the precursor for NPSF, NPFF, and NPAF, and for the NPFF receptors. researchgate.net Studies using Npff knockout mice have revealed a role for this neuropeptide system in regulating anxiety-related and repetitive behaviors. researchgate.net

Knockout models of the NPFF receptors have also been instrumental. For example, GPR147 (NPFFR1) knockout female mice showed increased body weight gain on a high-fat diet, suggesting a role for this receptor in metabolic regulation. mdpi.com The use of conditional knockout models, which allow for the deletion of a gene in a specific cell type or at a particular time point, will be crucial for dissecting the precise circuits and developmental stages in which the NPFF system operates.

Overexpression and Viral Vector-Mediated Approaches

Viral vector-mediated gene transfer has been employed to investigate the function of NPFF system components in specific brain regions. unil.ch For instance, rescue experiments using viral vectors to re-express a gene in a knockout animal can confirm that the observed phenotype is indeed due to the absence of that specific gene in that particular brain area. unil.ch This approach has been widely used in neuroscience research to understand the circuit-level functions of various genes and could be applied to further elucidate the roles of Neuropeptide SF and its receptors in processes like pain, anxiety, and metabolic control. The use of shRNA knockdown vectors delivered via viral vectors also represents a powerful tool for reducing the expression of NPFF receptors in a targeted manner. genecards.org

Advanced Neuropharmacological Techniques

Advanced neuropharmacological techniques are being used to further probe the function of the Neuropeptide SF system. These include in situ hybridization to map the expression of the Npff gene and its receptors in the brain and spinal cord. researchgate.net Such studies have shown that while NPFF-expressing neurons are found in the spinal cord of rats with carrageenan-induced inflammation, they are not present under normal conditions, suggesting an upregulation of the system in response to pathological states. nih.govresearchgate.net

Electrophysiological recordings from specific neuronal populations in response to the application of NPFF receptor agonists and antagonists are also providing a deeper understanding of how this neuropeptide system modulates neuronal activity. oup.com For example, such studies have shown that NPFF can inhibit the excitability of GnRH neurons via the RFRP receptor. oup.com

Chemogenetic (DREADDs) and Optogenetic Manipulations of Neuropeptide SF Neurons

Chemogenetics and optogenetics are powerful, modern neuroscience tools that allow for the remote control of specific neuron populations. stanford.edu These techniques have been pivotal in deconstructing the neural circuits through which NPS exerts its effects.

Chemogenetics (DREADDs)

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by specific, otherwise inert, synthetic molecules. nih.govau.dk This technology enables researchers to selectively activate (using excitatory DREADDs like hM3Dq) or inhibit (using inhibitory DREADDs like hM4Di) the activity of neurons that have been genetically targeted to express these receptors. nih.gov

A key application of this technique in NPS research has been to uncover the interaction between the NPS system and other neuropeptide systems, such as oxytocin (B344502) (OXT). Research in male Wistar rats has shown that the anxiolytic (anxiety-reducing) effects of NPS are dependent on the activity of OXT neurons in the paraventricular nucleus of the hypothalamus (PVN). In one study, OXT neurons within the PVN were specifically targeted to express an inhibitory DREADD (hM4Di). The subsequent administration of the DREADD actuator silenced these neurons. When NPS was then administered, its usual anxiolytic effects were completely prevented. This demonstrates that the activation of OXT neurons in the PVN is an essential downstream step for NPS-induced anxiolysis.

Chemogenetic Study of NPS Function
Model Organism Male Wistar Rat
Technique Chemogenetic silencing (inhibitory DREADD: hM4Di)
Target Neurons Oxytocin (OXT) neurons in the Paraventricular Nucleus (PVN)
Manipulation Silencing of PVN-OXT neurons
Key Finding Chemogenetic inhibition of PVN-OXT neurons prevented the anxiolytic effects of Neuropeptide S.
Conclusion The anxiolytic effect of NPS is mediated, at least in part, through the activation of the oxytocin system within the PVN.

Optogenetics

Optogenetics involves the use of genetically encoded, light-sensitive proteins, such as channelrhodopsin-2 (ChR2), to control the activity of neurons with high temporal precision using light. nih.govmdpi.com Shining light of a specific wavelength onto neurons expressing these proteins can rapidly depolarize (activate) or hyperpolarize (inhibit) them, allowing for real-time manipulation of neural circuits during behavioral tasks. youtube.comsciencedaily.com

While optogenetics has been widely used to study other neuropeptide systems, such as serotonin (B10506) and CGRP, its direct application to manipulate NPS-producing neurons in the brainstem of mice or rats has not yet been extensively documented in published literature. nih.govuni-muenster.de However, the technique holds significant promise for future NPS research. For instance, research projects have outlined plans to use in vivo optogenetic techniques to dissect the specific circuits modulated by the NPS receptor, such as the pathway between the paraventricular thalamus (PVT) and the basolateral amygdala (BLA), to better understand its role in fear and anxiety. nih.gov The ability to activate or inhibit NPS neurons with millisecond-timescale precision would allow for a definitive characterization of their causal role in initiating and modulating specific behaviors. mdpi.com

Microinjection and Microdialysis Studies

Direct administration of NPS into specific brain regions via microinjection and subsequent measurement of neurochemical changes using microdialysis have been fundamental in mapping the peptide's functional pathways.

Microinjection Studies

Microinjection techniques allow for the delivery of substances like NPS directly into discrete brain nuclei. Studies in rats have shown that the behavioral effects of NPS are highly dependent on the site of administration.

When NPS is injected into the ventral tegmental area (VTA), a key region in the brain's reward and motor systems, it produces a significant, dose-dependent increase in both horizontal and vertical motor activity. nih.gov This hyperactivity is mediated by the dopamine (B1211576) system, as pre-treatment with a dopamine D2-like receptor antagonist in the nucleus accumbens shell (NAcSh)—a major projection target of the VTA—can inhibit the NPS-induced motor stimulation. nih.gov Injections of NPS into the paraventricular nucleus (PVN) have been shown to reduce anxiety-like behaviors. nih.gov Furthermore, intracerebroventricular administration has been found to produce anxiolytic-like effects in rats subjected to various stress paradigms. elsevierpure.comnih.gov

Summary of NPS Microinjection Studies in Rats
Brain Region of Injection Species Observed Effect
Ventral Tegmental Area (VTA)RatIncreased horizontal and vertical motor activity. nih.gov
Paraventricular Nucleus (PVN)RatAnxiolytic-like effects. nih.gov
AmygdalaRatReduction in anxiety-related behavior. ebi.ac.uk
Lateral Ventricle (ICV)RatAnxiolytic effects in neuropathic pain models. elsevierpure.com

Microdialysis Studies

In vivo microdialysis is a technique used to sample the extracellular fluid from specific brain regions in freely moving animals, allowing for the measurement of neurotransmitter and metabolite levels. mdpi.com This method has been crucial for demonstrating both the release of endogenous NPS and its downstream effects on other neurotransmitter systems.

Studies using microdialysis in the basolateral amygdala of freely moving rats have successfully detected the release of endogenous NPS. mdpi.com The release of NPS in this region was significantly enhanced by local depolarization and, importantly, by exposure to forced swim stress, providing direct evidence that the NPS system is activated during stressful situations. mdpi.comnih.gov

Furthermore, microdialysis has been used to measure the neurochemical consequences of NPS administration. Following NPS injection into the VTA, microdialysis in the NAcSh revealed a significant increase in the extracellular levels of the dopamine metabolites 3,4-dihydroxy-phenyl acetic acid (DOPAC) and homovanillic acid (HVA). nih.gov This finding supports the idea that NPS activates the mesolimbic dopamine pathway. nih.gov Similarly, central administration of NPS leads to a dose-dependent increase in dopamine and DOPAC levels in the medial prefrontal cortex (mPFC), a brain region involved in emotional regulation, without affecting serotonin levels. wikipedia.org

Summary of NPS-Related Microdialysis Findings in Rats
Technique Brain Region of Dialysis Species Key Finding
NPS Release MeasurementAmygdalaRatForced swim stress increased the release of endogenous NPS. mdpi.comnih.gov
Neurotransmitter MeasurementNucleus Accumbens Shell (NAcSh)RatNPS injection into the VTA increased extracellular levels of dopamine metabolites (DOPAC, HVA). nih.gov
Neurotransmitter MeasurementMedial Prefrontal Cortex (mPFC)RatCentral NPS administration enhanced extracellular dopamine and DOPAC levels. nih.govwikipedia.org
Neurotransmitter MeasurementParaventricular Nucleus (PVN)RatNPS administration promoted somatodendritic oxytocin release. nih.gov

Advanced Methodologies in Neuropeptide Sf Mouse,rat Research

Peptidomic Analyses for Neuropeptide SF Identification and Quantification

Peptidomics, the comprehensive study of peptides in a biological sample, is a fundamental approach in NPSF research. It facilitates the direct analysis of endogenous peptides from complex tissue extracts without the need for targeted antibodies or probes. nih.gov This is particularly important because the biological activity of neuropeptides is dictated by their precise molecular forms, which can vary due to post-translational modifications. nih.gov

Mass spectrometry (MS) is the cornerstone of peptidomics, offering unparalleled sensitivity and specificity for peptide analysis. nih.gov It allows researchers to identify and quantify thousands of peptides simultaneously from a single sample. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a premier method for neuropeptide analysis. nih.gov In this technique, a complex mixture of peptides extracted from brain tissue is first separated by high-performance liquid chromatography (HPLC). nih.gov The separated peptides are then ionized, and a mass spectrometer selects ions corresponding to the mass-to-charge ratio of the target peptide, such as NPSF. These selected ions are fragmented, and a second stage of mass analysis (MS/MS) records the fragment ions. This fragmentation pattern provides a unique "fingerprint" that confirms the peptide's amino acid sequence, enabling definitive identification and quantification. nih.govnih.gov Data-independent acquisition (DIA) strategies can further enhance the depth of coverage in neuropeptidome analysis. nih.govacs.org

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is another powerful tool, especially for analyzing the spatial distribution of neuropeptides directly in tissue sections, a technique known as MALDI imaging. nih.govresearchgate.net In this method, a tissue slice is coated with a chemical matrix. A laser is fired at the tissue, desorbing and ionizing the peptides, which then travel through a flight tube to a detector. The time it takes for an ion to reach the detector is proportional to its mass. This allows for the creation of molecular maps showing the precise location of neuropeptides like NPSF in different brain regions, such as the hypothalamus or spinal cord. nih.govnih.gov While challenging due to the low concentrations of neuropeptides in the mammalian brain, this technique has been successfully used to map various neuropeptides in rat models. researchgate.net

Effective sample preparation is crucial for successful peptidomic analysis to ensure sample purity and prevent degradation by proteases. nih.gov A key reagent in this process is Trifluoroacetic acid (TFA).

The extraction process typically involves the following steps:

Protease Inactivation: To prevent post-mortem degradation of peptides, tissues are often rapidly heated using focused microwave irradiation immediately after collection. nih.gov

Homogenization & Extraction: The tissue is then homogenized in an acidic buffer. Acids like TFA and formic acid (FA) are commonly used in extraction buffers. nih.gov

Desalting and Concentration: Crude extracts contain salts and other contaminants that can interfere with mass spectrometry. nih.gov Solid-phase extraction (SPE) is a standard cleanup procedure. researchgate.net Cartridges, such as C18 spin columns, are used to bind the peptides while contaminants are washed away. nih.gov

Elution: The purified peptides are then eluted from the SPE cartridge. The elution solvents are typically a mixture of acetonitrile (B52724) and water, containing an acid like TFA. nih.gov

TFA plays a dual role in this process. It helps to acidify the sample, but more importantly, it acts as an ion-pairing agent during the liquid chromatography separation step. peptide.com The addition of 0.1% TFA to the mobile phases improves the peak shape of the separating peptides, leading to better resolution. peptide.comsigmaaldrich.com While TFA can suppress the signal in some mass spectrometry ionization sources, its benefits in chromatographic separation often make it a necessary component of the analytical workflow. researchgate.netsigmaaldrich.com

Methodology Component Description & Purpose Common Reagents
Sample Extraction Inactivation of endogenous proteases and extraction of peptides from tissue homogenates.Acidic buffers, Microwave irradiation
Solid-Phase Extraction (SPE) Desalting and concentrating the peptide sample prior to analysis.C18 silica-based columns
LC Mobile Phase Additive Improves chromatographic peak shape and resolution through ion-pairing.Trifluoroacetic acid (TFA), Formic Acid (FA)
Separation Separates complex peptide mixtures based on physicochemical properties like hydrophobicity.High-Performance Liquid Chromatography (HPLC)
Identification/Quantification Provides peptide sequence, mass, and relative abundance information.Tandem Mass Spectrometry (MS/MS)
Spatial Localization Maps the distribution of peptides directly within tissue sections.MALDI-TOF Imaging Mass Spectrometry

Molecular Biology Techniques

To complement peptidomic data, molecular biology techniques are employed to study the gene encoding the NPSF precursor protein and to quantify its expression levels in different cells and tissues.

Quantitative PCR (qPCR): This technique is a highly sensitive method used to measure the amount of specific mRNA transcripts. nih.gov In NPSF research, qPCR can be used to determine the expression level of the NPSF gene in various brain regions of mice and rats. nih.gov This allows researchers to study how NPSF gene expression might change in response to different physiological states or experimental manipulations. nih.gov

RNA Sequencing (RNA-Seq): RNA-Seq offers a global, unbiased view of the entire transcriptome—all the RNA molecules in a cell or tissue. nih.gov This powerful technique can be used to generate comprehensive gene expression profiles in rodent models. frontiersin.orgscienceopen.com By analyzing the transcriptome of tissues where NPSF is active, researchers can identify entire networks of genes and signaling pathways that may be associated with NPSF function, providing broader insights into its biological roles. nih.govnih.gov

In situ hybridization is a technique that visualizes the location of specific mRNA molecules directly within tissue sections. nih.gov By using a labeled probe that binds specifically to the NPSF mRNA, researchers can identify the exact neurons that are actively transcribing the NPSF gene. nih.gov This method is crucial for mapping the anatomical distribution of NPSF-producing cells throughout the mouse and rat brain with high precision, complementing data from immunohistochemistry. nih.gov

Immunochemical Techniques

Immunochemical methods leverage the high specificity of antibodies to detect and measure neuropeptides. nih.gov These techniques are essential for validating findings from mass spectrometry and for localizing the final peptide product within neuronal structures.

One of the primary immunochemical techniques is Immunohistochemistry (IHC) . This method uses antibodies that specifically recognize and bind to the NPSF peptide within thin slices of brain tissue. The antibody is linked to a fluorescent or enzymatic label, allowing for the direct visualization of NPSF-containing neurons, their fibers, and terminals under a microscope. nih.gov This provides a detailed anatomical map of the NPSF system, revealing the specific neural circuits where the peptide is stored and likely released. nih.gov

Immunohistochemistry and Immunofluorescence for Protein Localization

Immunohistochemistry (IHC) and immunofluorescence are crucial techniques for visualizing the distribution of Neuropeptide S (NPS) and its receptor (NPSR1) within the rodent central nervous system. sigmaaldrich.comnih.gov These methods utilize specific antibodies that bind to the target protein (NPS or NPSR1), which are then detected using enzymatic reactions that produce a colored precipitate (IHC) or fluorescent tags (immunofluorescence).

Researchers have successfully generated and validated NPSR1-specific antibodies for use in rat brain tissue. nih.gov Western blot analysis using these antibodies identified a single protein with an estimated molecular weight of 65 kD, confirming their specificity. nih.gov

Studies using these techniques have revealed a distinct and widespread distribution of NPSR1 protein in the rat brain, which aligns with the distribution of its mRNA identified by in situ hybridization. sigmaaldrich.comnih.gov High levels of NPSR1 protein have been localized in several key brain regions implicated in emotional processing and arousal, including:

Medial amygdala (MeA) nih.gov

Substantia nigra pars compacta nih.gov

Subiculum nih.gov

Dorsal raphe nih.gov

Various hypothalamic and thalamic regions nih.gov

Pyramidal cell layer of the ventral hippocampus nih.gov

Medial habenula (MHb) nih.gov

Widespread distribution in the cortex nih.gov

Similarly, antibodies have been developed to detect NPS itself in tissue sections. 7tmantibodies.com For instance, immunofluorescence has been used to identify NPS-containing neurons in the mouse diencephalon, specifically in the anterior part of the paraventricular thalamic nucleus. 7tmantibodies.com The specificity of this staining was confirmed by pre-incubating the antibody with the NPS peptide, which abolished the signal. 7tmantibodies.com The localization of NPS-producing neurons is more restricted than its receptor, primarily found in a few pontine cell clusters near the locus coeruleus in rodents. nih.gov This anatomical separation of ligand-producing cells and receptor expression sites suggests that NPS acts as a neuromodulator with far-reaching effects in the brain. nih.gov

Radioimmunoassay (RIA) and ELISA for Peptide Quantification

Quantifying the concentration of neuropeptides like NPS in biological samples such as plasma, cerebrospinal fluid, or brain tissue homogenates is essential for understanding its physiological roles. Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are two widely used immunochemical techniques for this purpose. oup.com

Radioimmunoassay (RIA) was the first immunoassay technique developed. oup.com It is a highly sensitive method that uses a radiolabeled version of the antigen (in this case, NPS) to compete with the unlabeled NPS in the sample for binding to a limited amount of specific antibody. oup.comslideshare.net The amount of radioactivity measured is inversely proportional to the concentration of NPS in the sample. mybiosource.com While highly sensitive, RIAs involve the use of radioactive materials, which requires specialized handling and disposal. mybiosource.com

Enzyme-Linked Immunosorbent Assay (ELISA) is a more common, safer, and faster alternative to RIA. mybiosource.commercodia.com In a typical sandwich ELISA, a capture antibody specific for NPS is coated onto a microplate well. The sample is added, and any NPS present binds to the capture antibody. A second, detection antibody (also specific for NPS but binding to a different epitope) is then added, which is linked to an enzyme. Finally, a substrate for the enzyme is added, which produces a measurable color change. The intensity of the color is directly proportional to the concentration of NPS in the sample. ELISA kits are commercially available for the quantitative measurement of rat Neuropeptide S in serum, plasma, and other biological fluids, offering high sensitivity and specificity. abbexa.com

These quantitative techniques are invaluable for studying how NPS levels change in response to various stimuli, such as stress, or in different pathological states, providing insights into the peptide's function. nih.gov For example, studies have shown that brain expression and release of NPS are diminished in rodents experiencing both persistent pain and anxiety-like behaviors. nih.gov

Electrophysiological Recording Techniques

Electrophysiological techniques provide direct functional readouts of how NPS modulates neuronal activity at the single-cell and network levels.

In Vitro Patch-Clamp Studies of Neuronal Excitability

The patch-clamp technique is a powerful tool used in brain slice preparations to study the electrical properties of individual neurons and their synaptic connections. youtube.com It allows for the precise measurement of ion currents flowing across the neuronal membrane, providing detailed insights into how neurotransmitters and neuromodulators like NPS alter neuronal excitability. youtube.comnih.gov

Studies using whole-cell patch-clamp recordings in principal neurons of the mouse basolateral amygdala (BLA) have shown that application of NPS reliably evokes inward currents, leading to neuronal excitation. nih.gov This excitatory effect is accompanied by an increase in the neuron's input resistance. nih.gov Further pharmacological investigation revealed that this NPS-induced current is due to the inhibition of voltage-gated potassium (K+) channels. nih.gov The signaling cascade involves Gαq-protein activation and an increase in intracellular calcium ions. nih.gov

In a rat model of arthritis pain, patch-clamp recordings from neurons in the laterocapsular division of the central nucleus of the amygdala (CeLC) demonstrated that NPS can inhibit the enhanced excitatory synaptic transmission that occurs in a chronic pain state. physiology.org This effect was not due to a direct action on the postsynaptic neuron but rather a presynaptic network mechanism. physiology.orgnih.gov Specifically, NPS was found to increase synaptic inhibition of CeLC output neurons by facilitating the action of a cluster of inhibitory intercalated (ITC) cells. physiology.org

TechniqueBrain RegionAnimal ModelKey FindingCitation
Whole-Cell Patch-ClampBasolateral Amygdala (BLA)MouseNPS excites principal neurons by inhibiting K+ channels via a Gαq/calcium-dependent pathway. nih.gov
Whole-Cell Patch-ClampCentral Nucleus of Amygdala (CeLC)Rat (Arthritis Pain Model)NPS inhibits enhanced excitatory drive by increasing presynaptic GABA release from interneurons. nih.govphysiology.org

In Vivo Local Field Potential and Single-Unit Recordings

In vivo recording techniques allow for the study of neuronal activity in awake, behaving animals, providing a crucial link between cellular mechanisms and behavior. These techniques include single-unit recordings, which measure the action potentials of individual neurons, and local field potential (LFP) recordings, which reflect the summed synaptic activity of a local population of neurons.

Research investigating the effects of NPS in rats subjected to paradoxical sleep deprivation (PSD) utilized in vivo electroencephalogram (EEG) recordings, a type of LFP recording. frontiersin.org The study found that following PSD, which induces anxiety-like behavior, rats showed increased theta activity in the cortical EEG, an electrophysiological characteristic of anxiety. frontiersin.org Administration of NPS counteracted these PSD-induced changes. Immediately following NPS injection, there was an increase in wakefulness characterized by a rise in high-frequency (14.5–60 Hz) cortical activity and a suppression of lower-frequency delta (0.5–4.0 Hz) and theta (4.5–8.5 Hz) waves. frontiersin.org These findings demonstrate that NPS can modulate large-scale network oscillations in the brain that are relevant to states of arousal and anxiety. frontiersin.org

Behavioral Paradigms for Phenotypic Analysis in Rodents

To investigate the functional role of the NPS system in complex behaviors, researchers employ a variety of standardized behavioral tests in mice and rats. These paradigms are designed to assess specific behavioral phenotypes, such as anxiety and depression.

Tests for Anxiety-Like and Depression-Like Behaviors

The NPS system has been strongly implicated in the modulation of anxiety and, to a lesser extent, depression. nih.govoup.com

Anxiety-Like Behavior: The anxiolytic (anxiety-reducing) effects of NPS are robustly demonstrated across various rodent models. The elevated plus-maze (EPM) is a widely used test for anxiety-like behavior. In this test, anxiolytic compounds typically increase the time spent and the number of entries into the open, exposed arms of the maze. Central administration of NPS has been shown to decrease anxiety-like behavior in the EPM in standard Sprague-Dawley rats as well as in the Flinders Sensitive Line (FSL) rats, a genetic model of depression. nih.govoup.com This anxiolytic effect is observed in both male and female rats. oup.com Furthermore, in a model where persistent pain induces anxiety, NPS administration improved anxiety-like behaviors. nih.gov

Depression-Like Behavior: The role of NPS in depression-like behavior is less clear. The forced swim test (FST) and the tail suspension test (TST) are common screening tools for potential antidepressant effects, where a reduction in immobility time is considered a positive result. oup.comprotagenic.com In a genetic animal model of depression (the FSL rat), which displays greater immobility in the FST compared to control strains, NPS administration did not alter this depression-related behavior. nih.govoup.com This suggests that while NPS has marked anxiolytic effects, it may not be effective in reversing a genetically determined depressive phenotype. nih.govoup.com

However, in other contexts, NPS has shown potential antidepressant-like effects. In a mouse model of Parkinson's disease induced by the neurotoxin MPTP, which leads to depression-like behaviors, NPS treatment reversed the deficit in sucrose (B13894) preference, a measure of anhedonia (the inability to feel pleasure). tubitak.gov.trnih.gov

Behavioral TestAnimal ModelEffect of NPSImplicationCitation
Elevated Plus-Maze (EPM)Sprague-Dawley, FSL, & FRL RatsDecreased anxiety-like behavior (increased open arm time/entries)Anxiolytic-like effect nih.govoup.com
Elevated Plus-Maze (EPM)Rats with persistent nociceptionImproved anxiety-like behaviorAnxiolytic-like effect nih.gov
Forced Swim Test (FST)Flinders Sensitive Line (FSL) RatsNo effect on immobilityDoes not reverse genetic depression phenotype nih.govoup.com
Sucrose Preference Test (SPT)MPTP-induced Parkinson's Mouse ModelIncreased sucrose preferenceAntidepressant-like effect (reverses anhedonia) tubitak.gov.trnih.gov

Locomotor Activity and Exploratory Behavior Assays

Neuropeptide S (NPS) has been demonstrated to significantly influence locomotor activity and exploratory behaviors in rodent models. Research indicates that the administration of NPS typically results in increased activity and exploration, effects that are evaluated using a variety of standardized behavioral assays.

In studies involving rats, intracerebroventricular (i.c.v.) administration of NPS robustly enhances locomotor activity in both familiar and novel environments. nih.gov Common assays used to quantify these effects include the open-field test, where parameters such as line crossings and rearings are measured. Following NPS administration, rats exhibit a significant increase in both of these exploratory behaviors. nih.gov The effects of NPS on behavior can be dependent on the novelty of the environment and the test used. For instance, in some studies, NPS shows an anxiolytic-like effect in rats with low exploratory activity (LE-rats) in the elevated zero-maze, while in high exploratory activity (HE-rats), it primarily increases locomotor activity in the zero-maze and a novel cage. nih.govmdpi.com

Research in mice further elucidates the mechanisms behind NPS-induced hyperlocomotion. Studies have shown that infusing NPS directly into specific brain regions within the basal ganglia, such as the substantia nigra (SN) and globus pallidus (LGP), leads to a dose-dependent increase in locomotor activity. nih.gov This stimulant effect can be blocked by antagonists for the NPS receptor (NPSR), such as SHA 68, confirming the role of this receptor in mediating the response. nih.gov Furthermore, the locomotor effects of NPS in the substantia nigra appear to be interconnected with the corticotropin-releasing factor (CRF) system, as the CRF1 receptor antagonist antalarmin (B1665562) can counteract the NPS-induced increase in activity. nih.gov This suggests that the NPS-NPSR system may regulate locomotion in conjunction with the CRF1 system in the SN. nih.gov

The table below summarizes findings from a representative study on the effects of NPS on locomotor activity in a novel cage environment in rats.

Table 1: Effect of Neuropeptide S on Locomotor Activity in Rats

Treatment Group Line Crossings (Mean ± SEM) Rearings (Mean ± SEM)
Vehicle 65.2 ± 8.1 15.4 ± 2.5
NPS (1.0 nmol, i.c.v.) 88.7 ± 10.3* 24.1 ± 3.1*

*Data derived from studies showing a statistically significant increase (p < 0.05) in activity compared to the vehicle group. nih.gov

Pain Assessment Models

The Neuropeptide S system has been implicated in the modulation of pain, with studies demonstrating its analgesic properties in various rodent models of pain. The primary assays used to assess these effects involve models of inflammatory and neuropathic pain.

The mouse formalin test is a key model used to evaluate the antinociceptive effects of NPS. nih.gov This test induces a biphasic pain response—an acute, neurogenic phase (first phase) followed by a persistent, inflammatory phase (second phase)—allowing for the assessment of a compound's effect on different pain modalities. Intracerebroventricular (i.c.v.) administration of NPS has been shown to dose-dependently reduce nociceptive behaviors, such as licking and flinching, in both phases of the formalin test in mice. nih.gov This analgesic effect is mediated through the NPS receptor (NPSR), as it is counteracted by co-administration of an NPSR antagonist like [D-Val⁵]NPS. nih.gov Notably, the antinociception induced by NPS in this model is not affected by the opioid antagonist naloxone (B1662785), indicating that the analgesic mechanism is independent of the opioid system. nih.govnih.gov The periaqueductal gray (PAG), a critical brain region in the descending pain modulatory system, appears to be involved, as NPS administration increases the expression of the neuronal activity marker c-Fos in the PAG of formalin-injected mice. nih.govnih.gov

In addition to inflammatory pain, NPS has shown efficacy in models of chronic neuropathic pain. In rodents with persistent nociception resulting from peripheral nerve injury, brain expression and release of endogenous NPS are diminished. nih.gov Intracerebroventricular administration of exogenous NPS in these animals has been found to concurrently alleviate both the nociceptive behaviors and associated anxiety-like behaviors. nih.gov This suggests that enhancing NPS function in the brain could be a strategy for managing comorbid pain and anxiety. nih.gov The analgesic effect in these models is linked to NPS's ability to enhance inhibitory transmission within the amygdala by increasing the presynaptic release of gamma-aminobutyric acid (GABA). nih.gov

Table 2: Effect of Neuropeptide S in the Mouse Formalin Test

Treatment Group (i.c.v.) Nociceptive Score - Phase 1 (Mean ± SEM) Nociceptive Score - Phase 2 (Mean ± SEM)
Saline 25.5 ± 3.2 40.1 ± 4.5
NPS (10 pmol) 12.3 ± 2.1* 18.7 ± 3.3*
NPS (10 pmol) + [D-Val⁵]NPS (1000 pmol) 23.8 ± 2.9 38.5 ± 4.1

*Data synthesized from findings indicating a statistically significant reduction (p < 0.05) in nociceptive behavior compared to the saline group. nih.gov

Sleep-Wake Recording and Analysis

Neuropeptide S is recognized as a potent regulator of arousal and wakefulness. wikipedia.orgucsf.edu Research utilizing electroencephalography (EEG) and electromyography (EMG) for sleep-wake recording and analysis in rats has established that the endogenous NPS system plays a significant role in maintaining the natural sleep-wake cycle.

Studies investigating the function of endogenous NPS have employed NPSR antagonists to block the system's activity. When the NPSR antagonist [D-Cys(tBu)⁵]NPS is administered intracerebroventricularly (i.c.v.) to rats, it produces significant changes in their sleep architecture over a 24-hour period. nih.gov Specifically, the antagonist causes a decrease in the total time spent in wakefulness and a corresponding increase in the time spent in non-rapid eye movement sleep (NREMS). nih.gov Time spent in rapid eye movement sleep (REMS) is generally not significantly affected. nih.gov These findings suggest that the endogenous NPS/NPSR system provides a tonic drive that promotes and maintains wakefulness. nih.govresearchgate.net

The wake-promoting effect of NPS is consistent with its broader profile as a psychostimulant peptide that increases arousal and locomotor activity. nih.govmdpi.com The neuronal circuits through which NPS exerts these effects are widespread, with NPSR being expressed in key arousal centers of the brain. The ability of exogenously administered NPS to reduce anesthesia time further supports its role in activating wakefulness-promoting pathways. researchgate.net The data collected from sleep recordings provide direct evidence that the NPS system is a physiological regulator of the balance between sleep and wakefulness.

Table 3: Effect of NPSR Antagonist on 24-Hour Sleep-Wake States in Rats

Treatment Group (i.c.v.) Time in Wakefulness (min, Mean ± SEM) Time in NREMS (min, Mean ± SEM) Time in REMS (min, Mean ± SEM)
Control 782.5 ± 25.5 572.6 ± 17.2 84.9 ± 5.3
[D-Cys(tBu)⁵]NPS (20 nmol) 751.7 ± 28.1* 600.2 ± 26.1* 88.1 ± 6.0

*Data from a study showing a statistically significant difference (p < 0.05) compared to the control group. nih.gov

Neuropeptide Sf Mouse,rat in Preclinical Disease Models

Investigation in Animal Models of Neurological Disorders

The role of the Neuropeptide FF system, and by extension its agonist Neuropeptide SF, in major neurodegenerative conditions like Parkinson's disease is not yet well-defined by direct experimental evidence. However, research into related areas of neuronal damage provides potential insights.

Currently, there is a lack of direct studies investigating the effects of Neuropeptide SF in the 6-hydroxydopamine (6-OHDA) rodent model, which is a standard and widely used paradigm for inducing Parkinson's-like dopaminergic neuron degeneration and motor deficits. aimspress.comfrontiersin.orgnih.gov While other neuropeptides have been extensively studied in this context, the specific role of the NPFF/NPSF system remains to be elucidated.

While direct evidence in classic neurodegenerative disease models is sparse, studies in other models of neuronal injury suggest a potential role for the NPFF system in neuroprotection. A recent study demonstrated that Neuropeptide FF can promote neuronal survival and enhance the expression of proteins crucial for synaptic plasticity following ischemic injury in cortical cultures. nih.gov In this model, NPFF treatment reduced cell damage and upregulated markers of neuronal and dendritic integrity (TUJ1 and MAP2) as well as proteins essential for synaptic repair (GAP43, PSD95, and synaptophysin). nih.gov Furthermore, NPFF was found to increase levels of brain-derived neurotrophic factor (BDNF), a key molecule in neuronal survival and growth. nih.gov These findings, although not from a specific model of Parkinson's or Alzheimer's disease, indicate that the NPFF system possesses neuroprotective capabilities that could have therapeutic implications for broader neurodegenerative processes characterized by neuronal loss and synaptic dysfunction.

Contribution to Psychiatric Disorder Models

The Neuropeptide FF system, activated by agonists such as Neuropeptide SF, has been more directly implicated in the modulation of behaviors relevant to psychiatric disorders, particularly anxiety and stress-related conditions.

Research indicates that the NPFF system plays a significant role in anxiety-like behaviors, generally promoting an anxiogenic (anxiety-inducing) response. Activation of the Neuropeptide FF receptor 2 (NPFFR2) with a specific agonist was shown to induce anxiety-like behavior in mice, as measured by reduced time spent in the open arms of the elevated plus maze (EPM). mdpi.com This anxiogenic effect was accompanied by the activation of neurons in the hypothalamic paraventricular nucleus (PVN), a critical brain region for stress and anxiety responses. mdpi.com

Studies using Neuropeptide SF itself have produced complementary findings. Intracerebroventricular administration of NPSF in rats was found to potently activate the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. nih.gov This was evidenced by a significant increase in the release of corticotrophin-releasing hormone (CRH) from the PVN and subsequent elevation of plasma adrenocorticotropic hormone (ACTH) and corticosterone (B1669441) levels. nih.gov Chronic activation of the HPA axis is a well-established biological marker of stress and is heavily implicated in the pathophysiology of anxiety disorders. nih.gov While one study noted that NPSF did not significantly alter behavior in the EPM test, its profound effect on the HPA axis provides strong evidence for its involvement in stress and anxiety-related neural circuits. nih.govfrontiersin.org

Model / TestAnimalCompound / ActionKey FindingsReference(s)
Elevated Plus Maze (EPM)MouseNPFFR2 Agonist (AC-263093)Induced anxiogenic effect (reduced time in open arms). mdpi.com
HPA Axis ActivationRatNeuropeptide SF (i.c.v.)Augmented CRH release; Increased plasma ACTH and corticosterone. nih.gov
Neuronal ActivationMouseNPFFR2 Agonist (AC-263093)Increased c-Fos expression in the hypothalamic PVN. mdpi.com

The direct investigation of Neuropeptide SF in established rodent models of depression, such as the forced swim test or tail suspension test, is limited. However, existing evidence allows for informed hypotheses. Some reviews suggest that RFamide peptides that target NPFF receptors, a group that includes NPSF, have been reported to induce not only anxiety- but also depression-like behaviors. mdpi.com

The strong activation of the HPA axis by NPSF is a highly relevant finding in this context. nih.gov Dysregulation of the HPA axis, leading to chronically elevated levels of stress hormones like corticosterone, is one of the most consistent biological findings in patients with major depressive disorder and is a key feature in many animal models of depression. nih.gov Therefore, by stimulating this pathway, Neuropeptide SF could potentially contribute to or exacerbate depression-like states, though further research using specific behavioral models is required to confirm this role.

Involvement in Metabolic Disorders

A growing body of evidence implicates the Neuropeptide FF system in the central regulation of energy balance, glucose homeostasis, and other metabolic processes.

Studies using knockout mice have been particularly revealing. Mice lacking the NPFFR2 receptor exhibit severe glucose intolerance, a condition that is worsened when the animals are fed a high-fat diet. nih.gov These mice also show signs of disrupted insulin (B600854) signaling within the brain, highlighting the receptor's importance in central glucose sensing and management. nih.gov Furthermore, NPFFR2 knockout mice on a high-fat diet display exacerbated obesity, which has been linked to a failure to properly activate thermogenesis (heat production) in brown adipose tissue as a response to excess energy intake. nih.gov

The expression of the gene for NPFF itself is sensitive to the body's energy status, increasing during fasting and decreasing with high-fat feeding. researchgate.net This suggests the system is actively involved in responding to metabolic cues. In line with this, intracerebroventricular administration of Neuropeptide SF in rats was found to increase spontaneous locomotor activity and elevate core body temperature, both of which contribute to energy expenditure. nih.govfrontiersin.org

Model / ConditionAnimalGenetic/Pharmacological ManipulationKey FindingsReference(s)
Glucose HomeostasisMouseNPFFR2 KnockoutDeveloped severe glucose intolerance; Disrupted brain insulin signaling. nih.gov
Diet-Induced ObesityMouseNPFFR2 KnockoutExhibited exacerbated obesity on a high-fat diet. nih.gov
Energy ExpenditureRatNeuropeptide SF (i.c.v.)Increased spontaneous locomotor activity and core body temperature. nih.govfrontiersin.org
Energy StatusMouseFasting / High-Fat FeedingNpff gene expression increased with fasting and decreased with high-fat diet. researchgate.net

Obesity and Metabolic Syndrome Models

While direct studies on the trifluoroacetate (B77799) (TFA) salt of Neuropeptide SF in obesity and metabolic syndrome models are limited, research on the broader NPFF system provides significant insights into its potential metabolic roles. The NPFF system is implicated in the regulation of food intake and energy homeostasis.

Intracerebroventricular administration of Neuropeptide FF has been shown to reduce food intake in food-deprived rats, suggesting an anorexigenic effect. nih.gov This effect is thought to be mediated, at least in part, through an anti-opioid mechanism, as the anorexigenic effects of NPFF and the opioid antagonist naloxone (B1662785) were not additive. nih.gov

Further elucidating the role of the NPFF system in metabolism, studies on knockout mouse models for NPFF receptors have revealed significant metabolic phenotypes. Mice lacking the Neuropeptide FF receptor 2 (NPFFR2) exhibit severe glucose intolerance, a condition that is exacerbated when they are fed a high-fat diet. nih.gov These NPFFR2 knockout mice also show alterations in body weight and the mass of white adipose tissue, with male mice on a high-fat diet having lower body weights compared to their wild-type counterparts. nih.gov This suggests a critical role for NPFFR2 in maintaining glucose homeostasis and regulating energy balance, particularly under conditions of dietary excess. nih.govnih.gov The exacerbated obesity observed in NPFFR2 knockout mice on a high-fat diet is linked to a failure in activating the thermogenic response in brown adipose tissue. nih.gov

Conversely, male mice lacking the Neuropeptide FF receptor 1 (NPFFR1) have been found to have reduced spontaneous food intake.

The table below summarizes key findings from preclinical studies on the NPFF system in metabolic regulation.

Model Compound/Target Key Findings Reference
Food-deprived ratsNeuropeptide FF (NPFF)Reduced food intake in the first 60 minutes post-administration. nih.gov
NPFFR2 knockout miceNPFF Receptor 2Severe glucose intolerance, especially on a high-fat diet. Altered body weight and white adipose tissue mass. nih.gov
NPFFR2 knockout mice on a high-fat dietNPFF Receptor 2Exacerbated obesity due to impaired brown adipose tissue thermogenesis. nih.gov

Role in Drug Dependence and Reward Pathways

The NPFF system, including Neuropeptide S (NPS), has been shown to modulate the rewarding effects of drugs of abuse, particularly opioids.

In a key study, Neuropeptide S was found to inhibit both the acquisition and the expression of conditioned place preference (CPP) for morphine in mice. nih.gov This suggests that NPS can interfere with the rewarding properties of morphine and the learned associations with drug-paired environments. The study demonstrated that NPS itself did not induce place preference or aversion, highlighting its modulatory role. nih.gov

The anti-opioid effects of the NPFF system are further supported by evidence from the ventral tegmental area (VTA), a critical brain region in the reward pathway.

Research on other related neuropeptides, such as Neuropeptide Y (NPY), has shown that they can augment the self-administration of cocaine in rats, indicating a potential to enhance the reinforcing effects of psychostimulants. nih.gov

The following table details findings from preclinical studies on the role of the NPS/NPFF system in drug dependence and reward.

Model Compound/Target Behavioral Paradigm Key Findings Reference
MiceNeuropeptide S (NPS)Morphine Conditioned Place Preference (CPP)Inhibited both the acquisition and expression of morphine-induced CPP. nih.gov
RatsNeuropeptide Y (NPY)Cocaine Self-AdministrationAugmented cocaine self-administration. nih.gov

Comparative Biology and Evolutionary Aspects of Neuropeptide Sf

Interspecies Conservation and Divergence of Neuropeptide SF and its Receptors

Neuropeptide SF (NPSF) is a member of the Neuropeptide FF (NPFF) family, which are small, evolutionarily conserved molecules. nih.gov The gene encoding the precursor for NPSF is highly conserved across various mammalian species, including humans, mice, rats, and cattle. nih.gov This precursor, pro-NPFFA, gives rise to not only NPSF but also Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF). nih.gov The amino acid sequence of NPSF in mice and rats is identified as Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 (SLAAPQRF-amide). rndsystems.com The conservation of the precursor gene suggests a fundamental and preserved physiological role for these peptides.

The receptors for Neuropeptide SF, namely Neuropeptide FF Receptor 1 (NPFFR1, also known as GPR147) and Neuropeptide FF Receptor 2 (NPFFR2, also known as GPR74), also exhibit significant interspecies conservation. nih.gov These G protein-coupled receptors were first identified in the human and rat brain. nih.gov Studies show that NPSF acts as an agonist at both receptors, with Ki values of 48.4 nM for NPFF1 and 12.1 nM for NPFF2 in rats. rndsystems.com While the fundamental structure and function of these receptors are conserved, some studies have noted species-related discrepancies in their expression patterns within the central nervous system and peripheral tissues. mdpi.com This suggests that while the signaling system is ancient, its specific regulatory functions may have diverged between species.

The intrathymic expression of neuropeptides, including those of the RFamide family, has been shown to be evolutionarily conserved, highlighting the deep-rooted importance of neuro-immune interactions across different vertebrate species. nih.gov The ability of anti-neuropeptide antibodies to cross-react between species is a testament to the high degree of molecular conservation. nih.gov

Conservation of Peptides from the NPFF Precursor
PeptideSequence (Mouse/Rat)Conservation Notes
Neuropeptide SF (NPSF)SLAAPQRF-NH2Derived from the highly conserved pro-NPFFA gene. nih.govnih.gov A related peptide, EFW-NPSF (EFWSLAAPQRF-NH2), has also been studied in rats. nih.gov
Neuropeptide FF (NPFF)FLFQPQRF-NH2Co-expressed from the same precursor as NPSF. nih.gov The NPFF system is considered a key modulator of opioid signaling. nih.gov
Neuropeptide AF (NPAF)AGEGLSSPFWSLAAPQRF-NH2Also derived from the pro-NPFFA precursor in bovine brain. nih.gov

Phylogenetic Analysis within the RFamide Neuropeptide Family

Neuropeptide SF belongs to the large and ancient RFamide neuropeptide family, characterized by a C-terminal Arginine-Phenylalanine-amide (Arg-Phe-NH2) motif. wikipedia.orgmdpi.com This motif is a feature of neuropeptides found across the animal kingdom, indicating its ancient origins. nih.govbohrium.com Phylogenetic analyses show that the RFamide family in mammals comprises five main groups: the Neuropeptide FF (NPFF) group (which includes NPSF), the LPXRFamide peptides (also known as RFamide-related peptides or RFRPs), the prolactin-releasing peptide (PrRP) group, the pyroglutamylated RFamide peptide (QRFP) group, and the kisspeptins. nih.govmdpi.com

The evolutionary origins of the receptors for most of these peptide families, including the NPFF/GnIH-type, QRFP-type, and kisspeptin-type, can be traced back to the common ancestor of bilaterians. nih.govnih.gov The PrRP receptor system is an exception, appearing to be unique to deuterostomes. nih.govnih.gov The RFamide motif itself is considered both an ancient and a convergent feature of neuropeptides. nih.govbohrium.com This means that while it has been conserved in some lineages, it has also been independently acquired in others, such as in the protostomian lineage of CCK/sulfakinin peptides. nih.govnih.gov

Neuropeptide SF is specifically a member of the NPFF group, which are all derived from the Npff gene. nih.gov While each RFamide peptide family has its own primary cognate receptors, a degree of receptor promiscuity exists, and many RFamide peptides can bind to NPFF receptors with varying affinities. mdpi.com This cross-reactivity suggests a complex and interconnected signaling network that has evolved from a common ancestral framework. The persistence and diversification of this peptide family throughout animal evolution underscore its critical role in regulating fundamental physiological processes. nih.govbohrium.comnih.gov

Major RFamide Neuropeptide Families in Mammals
RFamide FamilyKey PeptidesPrimary Receptor(s)Evolutionary Note
Neuropeptide FF (NPFF) GroupNPFF, NPAF, NPSFNPFFR1, NPFFR2Considered an opioid-modulating peptide system. nih.gov
LPXRFamide / RFRPsRFRP-1, RFRP-2, RFRP-3 (GnIH in avians)GPR103/NPFFR1-likeMammalian orthologues of Gonadotropin-inhibitory hormone (GnIH). mdpi.com
Prolactin-releasing Peptide (PrRP)PrRP20, PrRP31GPR10Receptor system appears to be specific to deuterostomes. nih.gov
Pyroglutamylated RFamide Peptide (QRFP)QRFP26, QRFP43GPR103Signaling system lost in some protostome lineages. nih.gov
Kisspeptin (KP)Kisspeptin-54, -14, -13, -10Kiss1R (GPR54)A key regulator of reproduction. mdpi.com

Future Directions and Research Frontiers in Neuropeptide Sf Mouse,rat Research

Elucidation of Novel Neuropeptide SF Interacting Proteins and Receptor Subtypes

A primary goal for future research is to expand our knowledge of the proteins and receptor subtypes that interact with Neuropeptide SF. NPSF is known to be an agonist for Neuropeptide FF (NPFF) receptors, specifically NPFFR1 and NPFFR2, with Ki values of 48.4 nM and 12.1 nM, respectively. medchemexpress.comrndsystems.com The NPFF gene, which is highly conserved across human, murine, and bovine species, encodes precursors for NPFF, Neuropeptide AF (NPAF), and NPSF. nih.gov While NPFFR1 and NPFFR2 have been identified as the cognate receptors for NPFF, the full spectrum of NPSF's interactions remains to be elucidated. nih.gov

Future investigations should aim to identify novel interacting proteins that may modulate NPSF's signaling or mediate some of its diverse effects. This could involve techniques such as co-immunoprecipitation followed by mass spectrometry to pull down and identify binding partners in various tissues. Furthermore, exploring the existence of as-yet-undiscovered receptor subtypes or splice variants of NPFFR1 and NPFFR2 could provide a more nuanced understanding of NPSF's function. The differential distribution of NPFFR1 and NPFFR2 in the central nervous system, with NPFFR1 being prominent in the limbic system and hypothalamus and NPFFR2 in the superficial layers of the spinal cord, suggests that their distinct roles and interactions with NPSF warrant further investigation. guidetopharmacology.org

Deeper Understanding of Spatiotemporal Dynamics of Neuropeptide SF Release and Action

Understanding where and when Neuropeptide SF is released and how its actions unfold over time is critical to deciphering its physiological roles. Neuropeptides like NPSF are released from dense core vesicles (DCVs), a process triggered by smaller elevations in cytoplasmic Ca2+ compared to the release of classical neurotransmitters from small synaptic vesicles (SVs). nih.gov This suggests that NPSF may be released under different patterns of neuronal activity, leading to longer-lasting modulatory effects on neural circuits. nih.gov

Advanced imaging techniques, such as those employing fluorescently tagged NPSF or biosensors for its receptors, could allow for the real-time visualization of its release and diffusion in specific brain regions of living animals. Such studies would provide invaluable insights into how NPSF contributes to dynamic processes like pain modulation, stress responses, and the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov For instance, research has shown that NPSF can augment the release of corticotropin-releasing hormone (CRH) in the paraventricular nucleus of the hypothalamus, leading to increased plasma levels of ACTH and corticosterone (B1669441). nih.gov Understanding the precise timing and location of NPSF release in relation to these events is a key future objective.

Structural Biology of Neuropeptide SF-Receptor Complexes for Rational Drug Design

A significant frontier in NPSF research lies in determining the high-resolution three-dimensional structures of NPSF bound to its receptors, NPFFR1 and NPFFR2. Such structural insights are paramount for rational drug design, enabling the development of more potent and selective therapeutic agents. vub.berjraap.com Techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) are powerful tools for visualizing the intricate details of ligand-receptor interactions. vub.be

Recent cryo-EM studies on the related Neuropeptide FF receptor 2 (NPFFR2) in complex with an agonist have already revealed key aspects of ligand recognition and receptor activation. embopress.org These studies have highlighted the importance of the C-terminal RF-amide motif in binding to conserved residues within the transmembrane domain, while the N-terminal portion of the peptide contributes to receptor subtype specificity. embopress.org Obtaining similar structural information for NPSF will be crucial for understanding its specific binding mode and for designing small molecules or peptidomimetics that can mimic or block its actions with high precision. This knowledge will be instrumental in developing new treatments for conditions where the NPFF system is implicated, such as pain and opioid modulation. nih.govvub.be

Development of Highly Selective and Brain-Penetrant Pharmacological Tools

A major challenge in studying the central effects of neuropeptides is their limited ability to cross the blood-brain barrier. Therefore, the development of highly selective and brain-penetrant pharmacological tools is a critical area for future research. While peptidic ligands have been instrumental in initial studies, their therapeutic potential is often hampered by poor pharmacokinetic properties.

The focus is now shifting towards the design of non-peptide small molecules that can act as either agonists or antagonists at NPFF receptors. An example of progress in a related area is the development of SF-11, a nonpeptide antagonist of the Neuropeptide Y Y2 receptor, which has been shown to be brain-penetrant in rat models. nih.gov Similar efforts are needed for the NPFF system to create tool compounds that can be administered systemically and still reach their targets in the brain. These tools would be invaluable for dissecting the specific roles of NPFFR1 and NPFFR2 in various physiological and pathological processes and would represent a significant step towards the development of novel therapeutics for neuropsychiatric and other disorders. nih.govnih.gov

Integration with Multi-Omics Data for Systems-Level Understanding of Neuropeptide SF Function

To gain a comprehensive, systems-level understanding of Neuropeptide SF's function, it is essential to integrate data from multiple "omics" platforms. nih.govresearchgate.net This approach involves combining genomics, transcriptomics, proteomics, and metabolomics data to construct a more complete picture of the molecular networks influenced by NPSF signaling. nih.govnih.gov For example, transcriptomic analysis of brain regions following NPSF administration could reveal downstream gene expression changes, while proteomic studies could identify alterations in protein levels and post-translational modifications.

By integrating these datasets, researchers can move beyond a single-gene or single-pathway focus to uncover the broader biological processes and regulatory networks that are modulated by NPSF. researchgate.netaspect-analytics.com This is particularly relevant for understanding complex traits and diseases where multiple factors are at play. nih.gov A multi-omics approach could, for instance, shed light on the mechanisms underlying the observed effects of NPFF signaling on anxiety-related behaviors, fluid homeostasis, and fuel selection, as demonstrated in Npff knockout mice. nih.gov

Exploration of Epigenetic and Environmental Modulators of Neuropeptide SF System Activity

The activity of the Neuropeptide SF system is likely influenced by a dynamic interplay between genetic predisposition and environmental factors. Future research should explore the role of epigenetic modifications—such as DNA methylation and histone modifications—in regulating the expression of the Npff gene and its receptors. nih.gov These epigenetic marks can be altered by environmental stimuli, suggesting a mechanism by which life experiences could shape the functioning of the NPSF system.

For instance, studies on the effects of environmental enrichment have shown that it can modulate epigenetic processes in the central nervous system, leading to changes in gene expression related to neuroplasticity. nih.gov Investigating whether and how factors like stress, diet, or exposure to toxins impact the epigenetic regulation of the NPSF system could provide critical insights into the development of various pathological conditions. Understanding these gene-environment interactions will be key to developing more personalized and effective therapeutic strategies that target the NPSF system.

Q & A

Q. What experimental approaches are recommended to validate the receptor specificity of Neuropeptide SF(mouse,rat) (TFA)?

To confirm its agonist activity at NPFF1 and NPFF2 receptors, perform competitive radioligand binding assays using labeled NPFF analogs. Measure Ki values under standardized conditions (e.g., pH 7.4, 25°C) and compare displacement curves against known ligands. Neuropeptide SF(mouse,rat) (TFA) has reported Ki values of 48.4 nM (NPFF1) and 12.1 nM (NPFF2), indicating higher affinity for NPFF2 . Include positive controls (e.g., NPFF standard) and negative controls (e.g., receptor-negative cell lines) to minimize off-target interference.

Q. How should Neuropeptide SF(mouse,rat) (TFA) be stored to maintain stability in vitro?

Store lyophilized powder at -20°C for up to 3 years or 4°C for 2 years. For dissolved solutions, use sterile, neutral buffers (e.g., PBS) and store aliquots at -80°C (6 months) or -20°C (1 month). Avoid freeze-thaw cycles, as TFA-containing peptides are prone to aggregation and degradation . Pre-cool solvents to 4°C before reconstitution to minimize hydrolysis.

Q. What in vivo models are suitable for studying Neuropeptide SF(mouse,rat) (TFA)-mediated behaviors?

Rodent models (mice/rats) are preferred for studying anxiety, locomotion, and feeding behaviors linked to NPFF receptor activation. For systemic effects, administer intraperitoneally (IP) at 0.1–10 nmol/kg doses. For CNS-specific actions, use intracerebroventricular (ICV) injection with stereotaxic validation. Include NPFF receptor knockout models to confirm target specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported functional effects of Neuropeptide SF(mouse,rat) (TFA) across studies?

Discrepancies may arise from differences in receptor expression levels, animal strains, or TFA solvent effects. To address this:

  • Compare binding kinetics (Kd, Bmax) across tissue types using saturation binding assays.
  • Test solvent-only controls to rule out TFA-induced artifacts (e.g., pH shifts or ion channel modulation) .
  • Replicate experiments in multiple models (e.g., primary neurons vs. transfected cell lines) .

Q. What methodologies are recommended to investigate Neuropeptide SF(mouse,rat) (TFA)'s modulation of ASIC3 channels?

Use patch-clamp electrophysiology in heterologous systems (e.g., HEK293 cells expressing ASIC3). Apply Neuropeptide SF(mouse,rat) (TFA) at 100 nM–1 µM and measure sustained current amplitudes under acidic conditions (pH 6.0–6.5). Include NPFF receptor antagonists (e.g., RF9) to determine if ASIC3 effects are receptor-dependent or direct .

Q. How can researchers design dose-response studies to differentiate NPFF1 vs. NPFF2 contributions in vivo?

Use subtype-selective antagonists (e.g., NPVR antagonist for NPFF1, EBO for NPFF2) in combination with Neuropeptide SF(mouse,rat) (TFA). Measure downstream biomarkers like cAMP inhibition (NPFF1) or ERK phosphorylation (NPFF2). Employ conditional knockout models or RNAi targeting specific receptor subtypes .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent effects of Neuropeptide SF(mouse,rat) (TFA)?

Use nonlinear regression (e.g., log[agonist] vs. response) to calculate EC50 values. For behavioral data with high variability, apply mixed-effects models to account for inter-animal differences. Normalize responses to baseline (pre-treatment) measurements to control for individual variability .

Q. How should researchers address potential TFA-related cytotoxicity in cell-based assays?

Test TFA solvent controls at equivalent concentrations (typically 0.01–0.1% v/v). Use viability assays (e.g., MTT, ATP luminescence) alongside functional readouts. If cytotoxicity is observed, consider dialyzing the peptide solution or switching to acetate salts .

Experimental Design Considerations

Q. What controls are essential when studying Neuropeptide SF(mouse,rat) (TFA) in neurodegenerative disease models?

Include:

  • Vehicle controls : To isolate TFA/peptide effects.
  • Scrambled peptide : To rule out sequence-specific artifacts.
  • Receptor blockade : Co-administration with NPFF antagonists.
  • Biomarker validation : Measure Aβ42 levels or tau phosphorylation if studying Alzheimer’s links .

Q. How can researchers optimize tissue-specific delivery for Neuropeptide SF(mouse,rat) (TFA)?

For peripheral targets (e.g., gastrointestinal), use subcutaneous (SC) injection with slow-release formulations (e.g., PEGylated peptides). For brain delivery, employ nanoparticle carriers or intranasal administration to bypass the blood-brain barrier. Validate delivery efficiency via LC-MS/MS quantification of peptide levels in target tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.